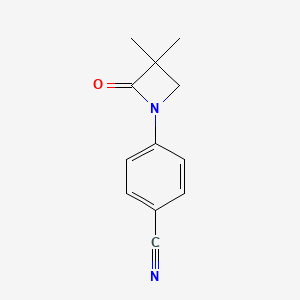![molecular formula C6H11ClF3NO2 B2725481 3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride CAS No. 2361678-21-7](/img/structure/B2725481.png)
3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride” is a chemical compound with the molecular formula C6H11ClF3NO2. It is a powder in physical form . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H10F3NO2.ClH/c1-4(5(11)12)10(2)3-6(7,8)9;/h4H,3H2,1-2H3,(H,11,12);1H . This indicates that the compound contains a methyl group (CH3-), a trifluoroethyl group (C2H2F3-), an amino group (NH2), a propanoic acid group (C2H5COOH), and a hydrochloride group (HCl).Physical And Chemical Properties Analysis
The compound “this compound” is a powder in physical form . It has a molecular weight of 221.6. The compound should be stored at room temperature .Scientific Research Applications
Greener Fluorous Chemistry
A study introduced a novel design paradigm for fluorous chemistry, focusing on the synthesis of azides, amines, imidazoles, and imidazolium salts from precursors like 2,2,2-Trifluoroethanol. This approach aims to mitigate the environmental impact associated with longer linear perfluoroalkyl groups, showcasing potential applications in developing environmentally friendly fluorous compounds (Nemes et al., 2010).
Hydrogen Bonding and Polymorphism
Research on amino alcohols combined with quinoline-2-carboxylic acid revealed the formation of salts that exhibit unique hydrogen bonding and polymorphism. This study provides insights into the structural diversity and potential applications of amino alcohol salts in materials science and crystal engineering (Podjed & Modec, 2022).
Antimicrobial Activity
A series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic acids, demonstrated good antimicrobial activity against various pathogens. This highlights the compound's potential in creating new antimicrobial agents (Mickevičienė et al., 2015).
Enhancing Reactivity of Hydroxyl Molecules
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) was used as a renewable building block to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach demonstrates a sustainable alternative to phenol for introducing benzoxazine properties to aliphatic hydroxyl molecules, opening new pathways for material science applications (Trejo-Machin et al., 2017).
Synthesis of S-Glycosyl and S-Alkyl Derivatives
Research on the synthesis of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one uncovered significant anticancer activities against various cancer cell lines. This study underscores the potential therapeutic applications of these derivatives in cancer treatment (Saad & Moustafa, 2011).
properties
IUPAC Name |
3-[methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-10(3-2-5(11)12)4-6(7,8)9;/h2-4H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCKCUCNYFAEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2725398.png)



methanone](/img/structure/B2725404.png)
![8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid](/img/structure/B2725405.png)


![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2725412.png)
![6-Chloro-N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2725414.png)


![(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2725420.png)
